molecular formula C20H19N5O4 B2601179 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide CAS No. 941963-70-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide

Cat. No.: B2601179
CAS No.: 941963-70-8
M. Wt: 393.403
InChI Key: KTUTWQGGLQRTDL-WMZJFQQLSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzo[d][1,3]dioxole ring, followed by the introduction of the acrylamide moiety and the tetrazole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide include other acrylamide derivatives and compounds featuring benzo[d][1,3]dioxole or tetrazole rings. Examples include:

  • (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(phenylmethyl)acrylamide
  • (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1H-tetrazol-5-yl)methyl)acrylamide

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-2-27-16-7-5-15(6-8-16)25-19(22-23-24-25)12-21-20(26)10-4-14-3-9-17-18(11-14)29-13-28-17/h3-11H,2,12-13H2,1H3,(H,21,26)/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUTWQGGLQRTDL-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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